molecular formula C17H13N5O2S B2795543 3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-31-8

3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2795543
M. Wt: 351.38
InChI Key: ZJKHIHIYUYJYQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule’s structure is characterized by several key features. The pyrrolidine ring is a five-membered nitrogen heterocycle that contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[d]thiazole ring is a fused ring system containing a benzene ring and a thiazole ring . The pyrazine ring is a six-membered ring with two nitrogen atoms.

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Cancer research and drug development.

3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

has shown promising anticancer activity in preclinical studies. It inhibits specific pathways involved in cancer cell proliferation and survival.

Experimental Procedures

  • Synthesis : The compound can be synthesized using established methods, such as Pd(II)-catalyzed oxidative annulation with alkenes using benzimidazole as a directing group .

Results

Future Directions

The compound “3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could be of interest in the field of medicinal chemistry. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could explore the potential biological activities of this compound and its derivatives.

properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c18-9-13-15(20-7-6-19-13)24-11-5-8-22(10-11)17(23)16-21-12-3-1-2-4-14(12)25-16/h1-4,6-7,11H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHIHIYUYJYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

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